molecular formula C10H22O2 B14074863 3,4-Hexanediol, 2,2,5,5-tetramethyl- CAS No. 19424-41-0

3,4-Hexanediol, 2,2,5,5-tetramethyl-

Cat. No.: B14074863
CAS No.: 19424-41-0
M. Wt: 174.28 g/mol
InChI Key: AVZDCZIXVMGOQQ-UHFFFAOYSA-N
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Description

3,4-Hexanediol, 2,2,5,5-tetramethyl- is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its unique structural features, including the presence of four methyl groups attached to the hexane chain, which significantly influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Hexanediol, 2,2,5,5-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,2,5,5-tetramethyl-3,4-hexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow hydrogenation reactors, which allow for better control over reaction conditions and higher yields. The choice of catalyst and reaction parameters can be optimized to enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Hexanediol, 2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Hexanediol, 2,2,5,5-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Hexanediol, 2,2,5,5-tetramethyl- depends on its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. The presence of methyl groups can also affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Hexanediol, 2,2,5,5-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and interactions .

Properties

CAS No.

19424-41-0

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

2,2,5,5-tetramethylhexane-3,4-diol

InChI

InChI=1S/C10H22O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7-8,11-12H,1-6H3

InChI Key

AVZDCZIXVMGOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C(C)(C)C)O)O

Origin of Product

United States

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